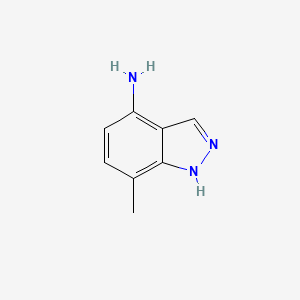

7-Methyl-1H-indazol-4-amine

描述

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in 1883 with the pioneering work of Emil Fischer, who first described the indazole nucleus as a "pyrazole ring fused with the benzene (B151609) ring". researchgate.net Fischer's initial synthesis laid the groundwork for over a century of exploration into this versatile scaffold. The 20th century saw a systematic investigation into indazole derivatives, revealing their potential as pharmacologically active agents. cornell.edu The evolution of synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and green chemistry approaches, has significantly expanded the accessible chemical space of indazole derivatives, allowing for precise structural modifications. benthamdirect.com The synthesis and characterization of specifically substituted analogues like 7-Methyl-1H-indazol-4-amine represent more recent advancements, driven by the need for novel chemical entities with tailored properties for specific biological targets.

Pharmacological Relevance of Indazole-Containing Heterocycles

The indazole nucleus is a key component in a multitude of compounds with significant pharmacological applications. cornell.edu Its derivatives are recognized for a wide range of activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.govresearchgate.net The structural rigidity and the ability of the two nitrogen atoms to act as hydrogen bond donors and acceptors allow indazole-containing molecules to effectively interact with various biological targets, such as enzymes and receptors. rsc.org

A primary area where indazoles have made a substantial impact is in oncology, particularly as kinase inhibitors. nih.gov Several approved anticancer drugs feature the indazole core, underscoring its importance in targeted cancer therapy. nih.gov

| Drug Name | Primary Target(s) | Therapeutic Application |

| Axitinib | VEGFR, PDGFR | Renal Cell Carcinoma |

| Pazopanib | VEGFR, PDGFR, FGFR | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Niraparib | PARP | Ovarian, Fallopian Tube, and Peritoneal Cancer |

| Linifanib | VEGFR, PDGFR | Investigational - various cancers |

| Entrectinib | TRK, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |

| Granisetron | 5-HT3 receptor antagonist | Chemotherapy-induced nausea and vomiting |

This table provides examples of drugs containing the indazole scaffold and is not an exhaustive list.

Specific Focus on the this compound Core Structure within the Indazole Family

This compound is a specific derivative of the indazole family, distinguished by a methyl group at position 7 and an amine group at position 4. This particular substitution pattern is not arbitrary; it is designed to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its biological activity and potential as a drug discovery building block.

The amine group at the 4-position provides a crucial reactive handle for further chemical modifications. It allows for the formation of amides, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs. For instance, 4-aminoindazoles have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. rsc.org The methyl group at position 7 can influence the compound's metabolic stability and its binding affinity to target proteins by occupying specific hydrophobic pockets.

The synthesis of this compound is a multi-step process that often starts from a substituted nitroaniline, followed by cyclization to form the indazole ring, and subsequent reduction of the nitro group to the amine. sci-hub.se Its primary role in medicinal chemistry is as a key intermediate or starting material for the synthesis of more complex molecules, particularly kinase inhibitors.

Overview of Research Trajectories for Indazole Derivatives

The field of indazole chemistry continues to be a dynamic area of research, with several key trajectories shaping its future.

Novel Kinase Inhibitors: A major focus remains on the design and synthesis of new indazole-based kinase inhibitors with improved selectivity and potency. Research is ongoing to target a wide range of kinases involved in cancer and inflammatory diseases, such as Polo-like kinase 4 (PLK4) and various receptor tyrosine kinases. nih.govnih.gov

Expansion of Therapeutic Areas: While oncology is a dominant field, researchers are increasingly exploring indazole derivatives for other therapeutic applications. These include treatments for neurodegenerative diseases, parasitic infections, and cardiovascular disorders. cornell.edunih.gov

Innovative Synthetic Methods: The development of more efficient, cost-effective, and environmentally friendly synthetic methods is a continuous pursuit. This includes the use of novel catalysts, flow chemistry, and one-pot reactions to streamline the synthesis of complex indazole derivatives. benthamdirect.com

Bioisosteric Replacement: The indazole ring is often used as a bioisostere for other aromatic systems like indole (B1671886) or benzimidazole. nih.gov This strategy is employed to improve pharmacokinetic properties such as metabolic stability and oral bioavailability of drug candidates. nih.gov Future research will likely continue to leverage this approach to optimize lead compounds.

Fragment-Based and Structure-Guided Design: Modern drug discovery techniques, including fragment-based screening and structure-guided design, are being applied to the indazole scaffold to identify novel and highly selective inhibitors for various protein targets. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

7-methyl-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYNOMAXHVDMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methyl 1h Indazol 4 Amine and Its Analogs

Classical and Contemporary Synthesis Routes for Indazole Core Formation

The construction of the indazole ring system can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the indazole core. These methods typically involve the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring onto a benzene (B151609) ring.

One common approach is the Jacobson synthesis , which involves the cyclization of N-nitroso-o-toluidines. This method, while historically significant, often requires harsh reaction conditions. A more contemporary and versatile intramolecular approach is the palladium-catalyzed C-H amination of aminohydrazones. This method allows for the formation of 1H-indazoles under milder conditions and with good functional group tolerance.

Another important intramolecular cyclization strategy is the Cadogan reaction , which involves the reductive cyclization of o-nitrobenzylamines or related derivatives. This reaction is often mediated by trivalent phosphorus reagents, such as triethyl phosphite.

The following table summarizes key intramolecular cyclization approaches for indazole synthesis:

| Cyclization Method | Precursor | Key Reagents/Conditions | Product |

| Jacobson Synthesis | N-nitroso-o-toluidines | Heat | 1H-Indazoles |

| Palladium-Catalyzed C-H Amination | Aminohydrazones | Palladium catalyst, ligand, base | 1H-Indazoles |

| Cadogan Reaction | o-Nitrobenzylamines | Triethyl phosphite or other reducing agents | 2H-Indazoles |

Transition Metal-Catalyzed C-H Functionalization and Annulation Strategies

In recent years, transition metal-catalyzed C-H functionalization and annulation reactions have emerged as powerful tools for the efficient and atom-economical synthesis of indazoles. researchgate.net These methods offer direct routes to functionalized indazoles from readily available starting materials, avoiding the need for pre-functionalized substrates.

Rhodium(III) and cobalt(III) catalysts have been extensively utilized in these transformations. For instance, Rh(III)-catalyzed annulation of azoxy compounds with diazoesters provides access to 2H-indazoles. Similarly, Co(III)-catalyzed C-H bond functionalization followed by addition and cyclization cascades has been developed for the synthesis of N-aryl-2H-indazoles. These reactions often proceed with high regioselectivity and functional group tolerance.

A notable strategy involves the annulation of azobenzenes with various coupling partners, such as aldehydes or vinylene carbonate, under rhodium catalysis to furnish 2H-indazoles. google.com The transition-metal-catalyzed C–H activation/annulation sequence has become a favorable tool for constructing functionalized indazole derivatives. dntb.gov.ua

The table below highlights some prominent transition metal-catalyzed methods for indazole synthesis:

| Metal Catalyst | Substrates | Coupling Partner | Product |

| Rhodium(III) | Azoxy compounds | Diazoesters | 2H-Indazoles |

| Cobalt(III) | Azobenzenes | Aldehydes | N-aryl-2H-indazoles |

| Rhodium(III) | Azobenzenes | Vinylene Carbonate | 2H-Indazoles |

Precursor-Based Synthesis (e.g., from Nitroanilines, Hydrazones)

The synthesis of the indazole core can also be accomplished from various acyclic precursors, with nitroanilines and hydrazones being particularly common starting materials.

From Nitroanilines: A classical approach involves the diazotization of o-alkylanilines followed by cyclization. For example, 2-methyl-3-nitroaniline can be treated with sodium nitrite (B80452) in acetic acid to yield 4-nitro-1H-indazole. nih.gov This method provides a direct route to indazoles bearing a nitro group, which can be a useful handle for further functionalization.

From Hydrazones: Hydrazones are versatile precursors for indazole synthesis. One strategy involves the [3+2] cycloaddition of in situ generated diazo compounds from N-tosylhydrazones with arynes. organic-chemistry.org This approach allows for the synthesis of a variety of 3-substituted 1H-indazoles. Another method is the PIFA-mediated intramolecular C-H amination of arylhydrazones.

The following table summarizes precursor-based synthesis routes for the indazole core:

| Precursor | Key Transformation | Reagents/Conditions | Product |

| o-Alkylanilines (e.g., 2-methyl-3-nitroaniline) | Diazotization and cyclization | Sodium nitrite, acetic acid | Substituted 1H-Indazoles (e.g., 4-nitro-1H-indazole) |

| N-Tosylhydrazones | [3+2] Cycloaddition with arynes | Base, aryne precursor | 3-Substituted 1H-Indazoles |

| Arylhydrazones | Intramolecular C-H amination | PIFA (oxidant) | 1H-Indazoles |

Regioselective Functionalization of the Indazole Ring System

The synthesis of 7-Methyl-1H-indazol-4-amine requires the specific introduction of a methyl group at the 7-position and an amine group at the 4-position of the indazole ring. This necessitates highly regioselective functionalization strategies.

Introduction of Methyl Group at the 7-Position

The regioselective introduction of a methyl group at the C7 position of the indazole ring can be challenging due to the potential for reaction at other positions, particularly the N1 and N2 atoms of the pyrazole ring.

One approach to achieve C7-methylation is through a multi-step sequence starting from a pre-functionalized benzene ring. For instance, the synthesis can begin with a substituted toluene derivative that already contains the methyl group at the desired position relative to the groups that will form the pyrazole ring.

Direct C-H methylation of the indazole core at the 7-position is a more atom-economical but challenging approach. While transition metal-catalyzed C-H functionalization methods are known for indazoles, achieving high regioselectivity for methylation at C7 often requires specific directing groups or carefully optimized reaction conditions. Research in this area is ongoing to develop more efficient and selective C7-methylation protocols.

Amination at the 4-Position

The introduction of an amine group at the 4-position of the indazole ring is most commonly achieved through the reduction of a 4-nitroindazole precursor. This two-step approach involves the initial nitration of the indazole ring, followed by the reduction of the nitro group to an amine.

The nitration of 1H-indazole typically yields a mixture of isomers, with 4-nitro-1H-indazole being one of the products. The synthesis of 4-nitro-1H-indazole can be achieved from 2-methyl-3-nitroaniline via diazotization and cyclization. nih.gov

Once the 4-nitroindazole is obtained, the nitro group can be reduced to the corresponding amine using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or the use of metal catalysts in the presence of a hydrogen source (e.g., tin(II) chloride, iron, or zinc in acidic media).

The table below outlines the common strategy for amination at the 4-position of the indazole ring:

| Starting Material | Transformation | Reagents/Conditions | Product |

| 1H-Indazole | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-1H-indazole |

| 4-Nitro-1H-indazole | Reduction | Catalytic hydrogenation (Pd/C, H₂) or Metal/Acid (SnCl₂, HCl) | 1H-Indazol-4-amine |

Derivatization at N-1 and N-2 Positions

The derivatization of the indazole core at the N-1 and N-2 positions is a fundamental strategy for modulating the physicochemical and pharmacological properties of indazole-based compounds. The relative reactivity of the two nitrogen atoms is influenced by electronic effects, steric hindrance, and the reaction conditions employed.

Generally, direct alkylation of N-unsubstituted indazoles can lead to a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is dependent on the nature of the alkylating agent and the base used. For instance, reactions with formaldehyde in aqueous acidic solutions have been shown to selectively yield N-1 hydroxymethyl derivatives. nih.govacs.org This reaction proceeds through the indazolium cation, leading to the formation of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org While 7-nitro-1H-indazole was initially reported not to react, further studies showed that with longer reaction times, derivatization is possible. nih.govacs.org

In more complex systems, such as the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole, an unselective ring-alkylation step was noted as a potential issue in previous synthetic routes, highlighting the challenges in achieving regioselective N-alkylation. thieme-connect.com The synthesis of 1,3-dimethyl-1H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole using dimethyl carbonate demonstrates a method for introducing a methyl group, which results in a mixture of 1,3-dimethyl and 2,3-dimethyl isomers that require separation. nih.govresearchgate.net

Nucleophilic substitution reactions, such as reacting the indazole N-H with reagents like 1-(bromomethyl)-4-fluorobenzene, provide another route to N-1 substituted products, for example, in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. nih.gov

Table 1: Examples of N-1 and N-2 Derivatization Reactions on Indazole Scaffolds

| Indazole Substrate | Reagent(s) | Position(s) Derivatized | Product Type | Reference |

|---|---|---|---|---|

| 1H-Indazole | Formaldehyde, aq. HCl | N-1 | (1H-Indazol-1-yl)methanol | nih.govacs.org |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate, triethylenediamine | N-1 and N-2 | Mixture of 1,3-dimethyl and 2,3-dimethyl isomers | nih.govresearchgate.net |

| Methyl 1H-indazole-3-carboxylate | 1-(Bromomethyl)-4-fluorobenzene | N-1 | N-1-benzylated indazole | nih.gov |

Functionalization at C-3, C-4, C-5, C-6, and C-7 Positions for Analog Generation

Functionalization of the carbocyclic and pyrazole rings of the indazole scaffold is crucial for generating diverse analogs. A variety of methodologies have been developed to introduce substituents at positions C-3, C-4, C-5, C-6, and C-7.

C-3 Position: The C-3 position can be functionalized through various strategies. One approach involves the construction of the indazole ring itself, which allows for the introduction of a substituent at C-3 from the outset. For example, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones can produce a wide array of 3-substituted indazoles, including those with amide, ketone, olefin, aryl, and CF3 groups. acs.orgacs.org Another innovative method is the copper-hydride (CuH) catalyzed C-3 selective allylation of N-(benzoyloxy)indazoles, which allows for the creation of C-3 allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. mit.edu This method utilizes an umpolung strategy, where the indazole acts as an electrophile rather than a nucleophile. mit.edu

C-4, C-5, and C-6 Positions: Substituents at these positions are often introduced starting from pre-functionalized precursors. For example, 5-bromo-1H-indazol-3-amine can be used as a starting material for introducing various groups at the C-5 position via Suzuki coupling with different boronic acids. nih.gov Similarly, the synthesis of various substituted indazoles, such as methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, demonstrates the incorporation of functional groups on the benzene ring portion of the scaffold. acs.orgnih.gov

C-7 Position: The C-7 position is often challenging to functionalize selectively. However, methods for direct C-H functionalization have emerged. A site-selective C-7 oxidative arylation has been achieved using a directing electron-withdrawing group at the C-4 position. researchgate.net This reaction proceeds with Pd(OAc)2 as the catalyst and allows for the introduction of various aryl and heteroaryl groups at the C-7 position. researchgate.net Additionally, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir, involves a regioselective bromination of 2-chloro-6-methylaniline derivatives, ultimately placing a bromo group at the C-7 position of the indazole ring. nih.govchemrxiv.org

Table 2: Selected Methods for Functionalization of Indazole Positions

| Position | Methodology | Catalyst/Reagent | Type of Group Introduced | Reference |

|---|---|---|---|---|

| C-3 | CuH-Catalyzed Allylation | CuH | Allyl groups with quaternary stereocenters | mit.edu |

| C-3 | Silver-Mediated C-H Amination | AgNTf2 | Carboxylates, amides, ketones, etc. | acs.orgacs.org |

| C-5 | Suzuki Coupling | PdCl2(dppf)2 | Aryl/heteroaryl groups | nih.gov |

| C-7 | Directed C-H Oxidative Arylation | Pd(OAc)2 | Aryl/heteroaryl groups | researchgate.net |

| C-7 | Regioselective Bromination | N-Bromosuccinimide (NBS) | Bromo group | nih.gov |

Chemical Reactivity and Derivatization Strategies of this compound

Reactions Involving the Amine Functionality (e.g., Acylation)

The primary amine at the C-4 position of this compound is a key functional handle for derivatization. This nucleophilic group can readily participate in reactions such as acylation to form amides. For instance, in a parallel synthesis involving the analogous 5-bromo-1H-indazol-3-amine, the amino group undergoes acylation with chloroacetic anhydride under alkaline conditions to yield the corresponding 2-chloro-N-(indazolyl)acetamide. nih.gov This amide then serves as an intermediate for further coupling reactions. This demonstrates a robust method for extending the molecular scaffold from the amine functionality, which is directly applicable to this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity is highly dependent on the existing substituents and reaction conditions.

Electrophilic Substitution: The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack. Bromination is a common example. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine involves a regioselective bromination, where N-Bromosuccinimide (NBS) was found to be the optimal reagent to avoid side reactions like hydrolysis of other functional groups. nih.gov The directing effects of the existing methyl and amino groups on the this compound scaffold would be expected to influence the position of further electrophilic substitution.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on halo-indazoles is a common strategy for introducing amine functionalities. These reactions typically require high temperatures and an excess of the amine nucleophile. nih.gov However, palladium-catalyzed cross-coupling reactions have become a more efficient and versatile alternative for C-N bond formation. nih.govbeilstein-journals.org

Cross-Coupling Reactions for Advanced Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indazole scaffolds, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halo-indazole with an organoboronic acid. For example, 3-bromoindazoles and 5-bromo-1H-indazol-3-amine have been successfully coupled with various boronic acids using catalysts like Pd(PPh3)4 or PdCl2(dppf) to generate biaryl structures. nih.govresearchgate.netrsc.org This methodology is highly effective for introducing aryl and heteroaryl moieties onto the indazole core. rsc.org

Buchwald-Hartwig Amination: This is a premier method for C-N bond formation. Efficient procedures have been developed for the palladium-catalyzed amination of halo-7-azaindoles (an analog of indazoles) with a wide range of primary and secondary amines. nih.gov The use of specific palladium precatalysts and biaryl phosphine ligands allows these reactions to proceed under mild conditions, even on unprotected N-H indazoles. nih.gov Similarly, N-substituted 4-bromo-7-azaindoles have been coupled with amines, amides, and amino acid esters using a combination of Pd2(dba)3, Xantphos, and Cs2CO3. beilstein-journals.org

Table 3: Overview of Cross-Coupling Reactions on Indazole and Analogous Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1H-indazol-3-amine | Aryl boronic acid esters | PdCl2(dppf)2, Cs2CO3 | C-C | nih.gov |

| Suzuki-Miyaura | Bromo-indazole carboxamide | Organoboronic acids | PdCl2(dppf), K2CO3 | C-C | rsc.org |

| Buchwald-Hartwig | 4-Chloroazaindole | Secondary amines (e.g., N-methylpiperazine) | Pd precatalyst (P1), Ligand (L1), LiHMDS | C-N | nih.gov |

| Buchwald-Hartwig | N-substituted 4-bromo-7-azaindole | Amines, Amides | Pd2(dba)3, Xantphos, Cs2CO3 | C-N | beilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral indazole derivatives is of significant interest, particularly for applications in medicinal chemistry. A notable advancement is the highly enantioselective, C-3 selective allylation of 1H-indazoles using copper hydride (CuH) catalysis. mit.edu This reaction employs N-(benzoyloxy)indazoles as electrophiles and allows for the synthesis of C-3 allylated indazoles bearing quaternary stereocenters with high levels of enantioselectivity. mit.edu Density functional theory (DFT) calculations have suggested that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is determined by steric interactions between the ligand and the substrate. mit.edu While this method has not been explicitly reported for this compound, the underlying principle of using an electrophilic indazole intermediate could potentially be adapted to create chiral analogs of this scaffold.

Structural Elucidation and Advanced Computational Studies of 7 Methyl 1h Indazol 4 Amine Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of indazole derivatives, particularly for distinguishing between N-1 and N-2 isomers that are often formed during synthesis. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which differs significantly between isomers. nih.govsemanticscholar.org

For 7-Methyl-1H-indazol-4-amine, the position of the methyl group and the substitution on the pyrazole (B372694) ring can be confirmed by analyzing the chemical shifts and coupling constants of the aromatic protons. Furthermore, NMR is crucial for studying the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the N-1 and N-2 positions. nih.govresearchgate.net While the 1H-tautomer of indazole is generally more stable, the equilibrium can be influenced by substituents and the solvent. researchgate.net In solution, a rapid exchange between tautomers can lead to averaged signals, whereas in the solid state or under specific solvent conditions, the distinct tautomers can be observed and characterized. beilstein-journals.orgbeilstein-journals.org Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations and definitively assign the structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound scaffold in a suitable solvent (e.g., DMSO-d₆). (Note: These are predicted values based on related structures; actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~12.5 (broad s) | - |

| C3-H | ~7.8 (s) | ~135.0 |

| C5-H | ~6.8 (d) | ~115.0 |

| C6-H | ~7.0 (d) | ~128.0 |

| 4-NH₂ | ~5.0 (broad s) | - |

| 7-CH₃ | ~2.5 (s) | ~17.0 |

| C3a | - | ~120.0 |

| C4 | - | ~140.0 |

| C7 | - | ~118.0 |

| C7a | - | ~142.0 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and confirm its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₈H₉N₃.

The fragmentation pattern observed in the mass spectrum provides additional structural information. In aliphatic amines, a common fragmentation pathway is the α-cleavage of an alkyl radical. miamioh.edulibretexts.org For aromatic amines like this compound, the molecular ion peak (M+) is typically strong due to the stability of the aromatic system. libretexts.org The fragmentation patterns can help confirm the presence of the methyl and amino groups on the indazole core.

Table 2: High-Resolution Mass Spectrometry Data for this compound.

| Parameter | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight (Nominal) | 147 |

| Exact Mass [M+H]⁺ (Calculated) | 148.0875 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. These frequencies are characteristic of the bond type and its environment.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine (N-H), methyl (C-H), and aromatic ring functionalities. The N-H stretching vibrations of the primary amine and the indazole ring typically appear as distinct peaks in the 3200-3500 cm⁻¹ region. The C-H stretches of the methyl group and the aromatic ring appear just below and above 3000 cm⁻¹, respectively.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Amine & Indazole NH | N-H Stretch | 3200 - 3500 (medium, can be broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium) |

| Methyl C-H | C-H Stretch | 2850 - 3000 (medium) |

| Aromatic Ring | C=C Stretch | 1500 - 1600 (medium to strong) |

| Amine | N-H Bend | 1580 - 1650 (variable) |

X-ray Crystallography for Unambiguous Three-Dimensional Structural Confirmation

While NMR, MS, and IR spectroscopy provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom, as well as bond lengths and angles, can be determined. nih.gov

For indazole derivatives, X-ray crystallography is crucial for definitively establishing the substitution pattern and the tautomeric form present in the crystal lattice. acs.org The crystal structure of a derivative, indazol-2-yl-acetic acid, revealed a supramolecular architecture formed through intermolecular hydrogen bonds. nih.gov Similarly, analysis of a complex containing a 7-methyl-1H-indazol-5-yl moiety provided key insights into its binding interactions. acs.org This technique provides the ultimate proof of structure, against which data from other spectroscopic and computational methods can be benchmarked.

Table 4: Representative Crystallographic Data for a Substituted Indazole Derivative. (Note: Data is illustrative of the parameters obtained from an X-ray structure analysis of a related indazole compound.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.419 |

| b (Å) | 23.082 |

| c (Å) | 12.161 |

| β (°) | 99.75 |

| Volume (ų) | 1775.8 |

Computational Chemistry and Molecular Modeling

Computational methods complement experimental techniques by providing a deeper understanding of a molecule's electronic properties and behavior at the atomic level.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure of molecules. nih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. dergipark.org.tr

A key application is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. sciencepub.net For indazole derivatives, DFT studies have been used to determine the most stable tautomeric forms and to calculate their HOMO-LUMO energy gaps. nih.govresearchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr

Table 5: Representative Quantum Chemical Properties for Indazole Derivatives Calculated via DFT. (Note: Values are illustrative and taken from studies on related indazole systems.)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.2 eV |

Tautomeric Equilibria and Stability Analysis (e.g., 1H- vs 2H-indazole)

The phenomenon of tautomerism is a critical aspect of the chemistry of indazole and its derivatives, influencing their synthesis, reactivity, and biological properties. For the parent indazole molecule, computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This stability preference is a key determinant in the outcomes of many chemical reactions involving the indazole ring system.

While specific experimental or high-level computational studies on the tautomeric equilibrium of this compound are not extensively available in the reviewed literature, general principles derived from studies on substituted indazoles can be applied. The relative stability of the 1H- and 2H-tautomers is influenced by the electronic effects of the substituents on the indazole core. Electron-donating groups, such as the methyl (-CH3) and amino (-NH2) groups present in this compound, can modulate the electron density distribution in the heterocyclic ring, thereby affecting the energetic preference for one tautomer over the other.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are powerful tools for quantifying the energy difference between tautomers. For the broader class of indazoles, the 1H form is generally found to be the major species in solution and the solid state. It is therefore reasonable to predict that the 1H-tautomer of this compound will also be the more stable form.

A hypothetical comparison of the relative energies and dipole moments of the 1H- and 2H-tautomers of a substituted indazole, based on computational chemistry principles, is presented in the table below. Such data, when calculated for a specific molecule, provides quantitative insight into the tautomeric preference.

Hypothetical Computational Data for Tautomer Stability Analysis

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| 1H-Indazole Derivative | 0.00 | 2.1 |

| 2H-Indazole Derivative | 3-5 | 3.5 |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, particularly concerning the rotation of the amino and methyl substituents, is a key determinant of its three-dimensional structure and potential interactions with biological macromolecules. Advanced computational methods allow for the exploration of the molecule's potential energy surface, revealing the energetically preferred conformations and the barriers to their interconversion.

Conformational analysis of substituted indazoles can be performed by systematically rotating the exocyclic single bonds and calculating the corresponding energy changes. For this compound, the primary rotations of interest would be around the C4-N bond of the amino group and the C7-C bond of the methyl group. The results of such an analysis are typically visualized as a potential energy landscape, where the low-energy regions correspond to stable conformers.

While specific conformational analysis studies for this compound were not found in the surveyed literature, the general approach involves identifying the global minimum and other low-energy local minima on the potential energy surface. The energy barriers between these minima dictate the conformational dynamics of the molecule at a given temperature.

The following table illustrates the type of data that would be generated from a detailed conformational analysis of a substituted amino-indazole, highlighting the relative energies of different conformations.

Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (H-N-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-planar | 180° | 0.0 | 75 |

| Syn-planar | 0° | 2.5 | 15 |

| Gauche | 60° | 1.8 | 10 |

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with its chemical behavior. These properties, often referred to as reactivity descriptors, include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The molecular electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and thus susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For an amino-indazole derivative, the nitrogen atoms of the indazole ring and the amino group are expected to be regions of negative electrostatic potential.

Frontier molecular orbital theory is another valuable tool. The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) indicates the region where an electron is most likely to be accepted from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Furthermore, reactivity indices such as Fukui functions and dual descriptors, derived from conceptual DFT, can offer more quantitative predictions of the most reactive sites for nucleophilic, electrophilic, and radical attacks. While specific calculations for this compound are not available in the reviewed literature, studies on other indazole derivatives have successfully employed these methods to rationalize and predict their regioselective reactions. For instance, NBO analysis and Fukui indices have been used to support suggested mechanisms in the alkylation of indazoles.

The table below presents a hypothetical set of calculated reactivity indices for a substituted indazole, illustrating how these values can be used to predict the most probable sites of reaction.

Hypothetical DFT-Calculated Reactivity Indices

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | NBO Charge |

|---|---|---|---|

| N1 | 0.15 | 0.05 | -0.45 |

| N2 | 0.12 | 0.08 | -0.30 |

| C3 | 0.08 | 0.12 | +0.15 |

| C5 | 0.10 | 0.09 | -0.10 |

| C6 | 0.09 | 0.11 | -0.08 |

Preclinical Biological Activity and Mechanistic Investigations of 7 Methyl 1h Indazol 4 Amine Derivatives

Modulation of Cellular Processes and Enzyme Systems

Derivatives of the 7-Methyl-1H-indazol-4-amine scaffold, a subset of the broader aminoindazole class, have been the subject of extensive preclinical investigation due to their versatile interaction with key cellular targets. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming critical hydrogen bond interactions with the hinge region of various protein kinases. This interaction mimics the binding of adenine (B156593) from ATP, allowing for potent and often selective inhibition of these enzymes. mdpi.com Research has focused on modifying the core indazole structure to achieve desired potency, selectivity, and pharmacological properties, leading to the identification of compounds that modulate critical signaling pathways involved in cancer and other diseases. nih.govnih.gov

The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment. nih.gov By targeting the ATP-binding pocket of kinases, these derivatives can block downstream signaling cascades that are crucial for cell growth, proliferation, survival, and migration. The following sections detail the preclinical findings related to the inhibition of specific kinases by various indazole derivatives.

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention. upenn.edu Indazole derivatives have been investigated as inhibitors of key components of this pathway, including Akt (also known as Protein Kinase B).

One study described a series of ATP-competitive inhibitors based on a 1H-indazole-4,7-dione scaffold. While these compounds showed relatively modest potency, the prototypical inhibitor demonstrated an IC50 value of 4.9 µM against Akt1. nih.gov This inhibitor was found to have dual effects, inhibiting both the activity and the phosphorylation of Akt in prostate cancer cells. nih.gov More recently, a series of 3-amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activities. One compound, W24, exhibited broad-spectrum activity against several cancer cell lines with IC50 values in the low micromolar range. upenn.edu Mechanistic studies confirmed that W24 targets the PI3K/Akt/mTOR pathway, leading to the induction of G2/M cell cycle arrest and apoptosis. upenn.edu

Table 1: Inhibitory Activity of Indazole Derivatives against Akt1

| Compound Scaffold | Target | IC50 | Reference |

|---|---|---|---|

| 1H-indazole-4,7-dione | Akt1 | 4.9 µM | nih.gov |

| 3-amino-1H-indazole (W24) | HT-29 Cells | 3.88 µM | upenn.edu |

| 3-amino-1H-indazole (W24) | MCF-7 Cells | 0.43 µM | upenn.edu |

| 3-amino-1H-indazole (W24) | A-549 Cells | 2.53 µM | upenn.edu |

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of most cases of chronic myeloid leukemia (CML). youtube.commdpi.com While first and second-generation Bcr-Abl inhibitors have revolutionized CML treatment, drug resistance, often due to point mutations like the T315I "gatekeeper" mutation, remains a significant challenge. nih.gov

Derivatives of 3-aminoindazole have emerged as a promising class of pan-Bcr-Abl inhibitors. These compounds are designed to be effective against both the wild-type (WT) kinase and its clinically important mutants. In a recent study, researchers developed a diarylamide 3-aminoindazole derivative, named AKE-72. mdpi.comnih.gov This compound demonstrated exceptional potency, with IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the highly resistant T315I mutant. mdpi.comnih.gov AKE-72 also potently inhibited a panel of other Bcr-Abl mutants in the single-digit nanomolar range and strongly suppressed the proliferation of leukemia cells expressing both native and T315I-mutated Bcr-Abl. mdpi.comnih.gov

Table 2: Inhibitory Activity of AKE-72 against Bcr-Abl Kinase

| Target | IC50 | Reference |

|---|---|---|

| Bcr-Abl WT | < 0.5 nM | mdpi.comnih.gov |

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.govgrafiati.com Overexpression or mutation of EZH2 is implicated in the progression of numerous cancers, including B-cell lymphomas, making it an attractive therapeutic target. grafiati.comnih.gov EZH1 is a close homolog that can compensate for EZH2 activity, suggesting that dual inhibition of both EZH1 and EZH2 may be a more effective therapeutic strategy. frontiersin.org

While the indazole scaffold is a versatile kinase inhibitor, the preclinical literature retrieved does not extensively detail derivatives of this compound as direct, potent inhibitors of EZH1 or EZH2. The most well-characterized EZH2 inhibitors, such as EPZ011989 and UNC1999, are not based on an indazole core. nih.govnih.gov These inhibitors act by competing with the methyl-group donor S-Adenosyl methionine (SAM), leading to a global reduction in H3K27 methylation and the reactivation of silenced tumor suppressor genes. Inhibition of EZH2 in lymphoma cells carrying specific mutations has been shown to decrease proliferation, induce cell cycle arrest, and trigger apoptosis. nih.gov The development of dual EZH1/2 inhibitors has demonstrated superior antitumor efficacy compared to EZH2-selective inhibitors in some preclinical models. frontiersin.org

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. nih.gov Aberrant FGFR signaling is a known driver in various cancers. The indazole scaffold has been successfully utilized to develop potent inhibitors of FGFR kinases.

Through a fragment-based virtual screening strategy, novel indazole derivatives were designed and synthesized as FGFR1 inhibitors. nih.gov Biological evaluation of these compounds revealed inhibitory activities in the micromolar to sub-micromolar range. For instance, a series of N-(1H-indazol-3-yl)benzamides were developed, with substitutions on the indazole and benzamide (B126) rings optimized for potency. Several compounds in this series exhibited IC50 values against FGFR1 below 1 µM. nih.gov These findings underscore the utility of the indazole core in designing inhibitors that can effectively target the ATP-binding site of FGFR1. nih.gov

Table 3: Inhibitory Activity of Selected Indazole Derivatives against FGFR1

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 9i | FGFR1 | 0.95 µM | nih.gov |

| 9n | FGFR1 | 0.82 µM | nih.gov |

| 9s | FGFR1 | 0.85 µM | nih.gov |

Phosphoinositide-Dependent Kinase-1 (PDK1) is a master regulator kinase that sits (B43327) upstream of Akt in the PI3K signaling pathway. By phosphorylating and activating Akt and other kinases, PDK1 plays a central role in cell survival and proliferation. Consequently, inhibiting PDK1 is an attractive strategy for treating cancers with an overstimulated PI3K/Akt pathway.

Using fragment-based design strategies, researchers have identified a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Structure-activity relationship (SAR) studies led to the discovery of compounds 32 and 35 , which exhibited IC50 values of 80 nM and 94 nM, respectively. Further investigation showed that these compounds effectively inhibit the downstream phosphorylation of Akt at low nanomolar concentrations. This inhibition of the PDK1-Akt signaling axis leads to selective killing of cancer cells with mutations in key pathway components like PTEN and PI3K.

Table 4: Inhibitory Activity of Indazole Derivatives against PDK1

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 32 | PDK1 | 80 nM |

Kinase Inhibition Profiles and Associated Signaling Pathways

Receptor Antagonism Studies

The Calcitonin Gene-Related Peptide (CGRP) receptor is a well-validated target for the treatment of migraine. nih.gov A highly potent CGRP receptor antagonist, BMS-742413, incorporates a 7-methyl-1H-indazol-5-yl moiety, which is structurally similar to the compound of interest. colab.wsnih.gov Preclinical evaluation of a related compound, BMS-846372, demonstrated potent CGRP binding affinity with a Ki of 0.70 ± 0.021 nM in human neuroepithelioma SK-N-MC cell membranes. bioworld.com In a functional assay, this compound inhibited CGRP-stimulated cAMP production in the same cell line with an IC50 of 0.22 ± 0.05 nM. bioworld.com In vivo studies in marmosets showed that BMS-846372 dose-dependently inhibited CGRP-induced increases in facial blood flow, a preclinical model of migraine. bioworld.com These findings underscore the significance of the 7-methyl-1H-indazole scaffold in the design of potent CGRP receptor antagonists. bioworld.comcolab.wsnih.gov

| Compound | Target | Assay | Cell Line | Activity (nM) |

|---|---|---|---|---|

| BMS-846372 | CGRP Receptor | Binding Affinity (Ki) | SK-N-MC | 0.70 ± 0.021 |

| BMS-846372 | CGRP Receptor | Functional Antagonism (IC50) | SK-N-MC | 0.22 ± 0.05 |

The serotonin (B10506) 5-HT2C receptor is a G protein-coupled receptor that is a target for the treatment of various central nervous system disorders. nih.gov While a wide range of chemical scaffolds have been explored for their agonist activity at the 5-HT2C receptor, the reviewed literature did not provide specific preclinical data on derivatives of this compound. nih.govnih.gov The development of selective 5-HT2C agonists has been a focus of medicinal chemistry, but the potential of the 7-methyl-1H-indazole scaffold in this context remains an area for future investigation. nih.gov

Estrogen Receptor Degradation (SERD)

Indazole derivatives have emerged as a novel class of selective estrogen receptor degraders (SERDs). nih.govumich.edu These compounds represent a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer. The mechanism of SERDs involves binding to the estrogen receptor α (ERα), which not only antagonizes its function but also induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. nih.gov

Research into tricyclic indazoles identified a series of compounds that act as potent ERα degrader-antagonists. nih.gov Optimization of an indazole-based scaffold, replacing a phenol (B47542) group to mitigate the formation of reactive metabolites, led to the development of compounds with enhanced chemical stability and low turnover in human hepatocytes. nih.gov One representative compound from this series demonstrated significant activity in a xenograft model of breast cancer, confirming the therapeutic potential of the indazole core in designing effective SERDs. nih.gov Further research has led to the discovery of N-methyl-pyrazole derivatives, utilizing a scaffold-hopping approach from known ERα-SERDs, which exhibit potent ERα binding and degradation abilities, and show excellent antitumor effects in vivo. nih.gov

Preclinical In Vitro Efficacy Studies

The antiproliferative properties of indazole derivatives have been widely documented against various human cancer cell lines. nih.gov For instance, certain pyrazole (B372694) and pyrimidine (B1678525) derivatives have shown significant cytotoxic effects against lung (A549), colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Studies on imatinib (B729) derivatives, which incorporate different heterocyclic scaffolds, have also highlighted their potential. Analogs tested against A549 (lung cancer) and K562 (chronic myeloid leukemia) cell lines showed that some derivatives were significantly more potent than the parent drug, imatinib, against the A549 cell line. mdpi.comnih.gov Specifically, 3,3-difluorinated, 5-chloro-3,3-difluorinated, and 5-bromo-3,3-difluorinated derivatives displayed IC50 values of 7.2 µM, 6.4 µM, and 7.3 µM, respectively, against A549 cells. nih.gov

Table 1: Antiproliferative Activity of Selected Heterocyclic Derivatives

| Compound ID | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 3a | A549 | 7.2 | nih.gov |

| Compound 3c | A549 | 6.4 | nih.gov |

| Compound 3d | A549 | 7.3 | nih.gov |

| Imatinib | A549 | 65.4 | nih.gov |

| Compound 3b | K562 | 35.8 | nih.gov |

| Imatinib | K562 | 0.08 | nih.gov |

| Compound 11a | MCF-7 | 3.7 | researchgate.net |

| Compound 12f | HepG2 | 2.2 | researchgate.net |

| Doxorubicin | MCF-7 | 7.67 | researchgate.net |

| Doxorubicin | HepG2 | 8.28 | researchgate.net |

| Doxorubicin | A549 | 6.62 | researchgate.net |

Indazole and related nitrogen-containing heterocyclic derivatives are known to possess significant antimicrobial activity. mdpi.comresearchgate.net Research has shown that various indazole derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For example, certain 2H-indazole derivatives showed notable antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov One study on 3-methyl-1H-indazole derivatives reported potent activity against Bacillus subtilis and E. coli, with one compound showing a zone of inhibition of 22 mm and 46 mm, respectively. nih.gov Furthermore, imidazole/1,3,4-oxadiazole hybrids have demonstrated significant activity against E. coli, with MIC values ranging from 4.9 to 17 µM. mdpi.com

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound Class/ID | Bacterial Strain | MIC (µM or µg/mL) | Source |

|---|---|---|---|

| 2H-Indazole (Cmpd 5) | S. aureus | 64 - 128 µg/mL | nih.gov |

| 2H-Indazole (Cmpd 5) | S. epidermidis | 64 - 128 µg/mL | nih.gov |

| Imidazole Hybrid (87h) | E. coli | 6.2 µM | mdpi.com |

| Imidazole Hybrid (87i) | E. coli | 6.4 µM | mdpi.com |

| Imidazole Hybrid (82) | B. subtilis | 1.6 µM | mdpi.com |

| Imidazole Hybrid (82) | S. aureus | Significant Activity | mdpi.com |

The indazole scaffold has been a key focus in the development of novel antitubercular agents, particularly those targeting the β-ketoacyl-acyl carrier protein synthase KasA. nih.gov KasA is a crucial enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The indazole sulfonamide inhibitor, known as DG167, has been a significant lead compound, showing a minimum inhibitory concentration (MIC) of 0.39 µM against the H37Rv strain of Mycobacterium tuberculosis. nih.gov

A structure-based drug design approach has been employed to optimize these indazole-based KasA inhibitors, aiming to improve their potency and pharmacokinetic properties. nih.gov This optimization led to the development of preclinical candidates like JSF-3285, which demonstrated a 30-fold increase in mouse plasma exposure compared to the original hit. Biochemical and genetic studies confirmed that these optimized indazole derivatives target KasA. nih.gov Other studies have also identified indazole-based aroylhydrazones with excellent antimycobacterial activity and low toxicity. researchgate.net

Indazole derivatives are well-recognized for their anti-inflammatory activities. researchgate.netresearchgate.net The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which features an indazole core, is a notable example. nih.gov

The therapeutic potential of the indazole scaffold extends to cardiovascular and central nervous system applications. nih.gov A number of indazole derivatives have been reported to exhibit significant antiarrhythmic and analgesic (antinociceptive) activities. nih.govnih.gov

A series of indazoloxypropanolamines, designed as isosteres of the β-blocker pindolol, were synthesized and evaluated for these properties. nih.gov Compounds featuring a methyl substitution on the N-1 position of the indazole ring demonstrated notable antiarrhythmic effects. This activity was correlated with their affinity for β1-adrenergic receptors. nih.gov The same series of compounds also displayed interesting analgesic and antipyretic effects, underscoring the versatility of the indazole nucleus in developing agents with multiple pharmacological actions. nih.gov

Mechanistic Insights into Biological Actions

The biological effects of indazole derivatives are underpinned by their interactions with specific molecular targets, leading to the modulation of critical cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Research into the broader family of indazole derivatives has identified several key molecular targets. These findings provide a basis for investigating potential targets for this compound derivatives. For instance, certain 3-methyl-1H-indazole derivatives have been identified as inhibitors of Bromodomain-containing Protein 4 (BRD4), a protein involved in the regulation of gene expression. researchgate.net Inhibition of BRD4 is a promising strategy in cancer therapy as it can suppress the expression of oncogenes like c-Myc, NF-κB, and Bcl-2. researchgate.net

Another significant area of investigation is the inhibition of monoamine oxidase B (MAO-B) by indole-based analogues, which share structural similarities with indazoles. nih.gov MAO-B is an enzyme that breaks down neurotransmitters and its inhibition is a therapeutic approach for neurodegenerative diseases like Parkinson's disease. nih.gov

Furthermore, the indazole scaffold is a core component in many kinase inhibitors. For example, some 1H-indazole-3-amine derivatives have been shown to bind effectively to the hinge region of tyrosine kinases. nih.gov

Table 1: Examples of Molecular Targets for Indazole Derivatives

| Derivative Class | Molecular Target | Therapeutic Area |

|---|---|---|

| 3-Methyl-1H-indazole | Bromodomain-containing Protein 4 (BRD4) | Cancer |

| Indole-based analogues | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

For example, docking studies of novel indazole derivatives with a renal cancer-related protein (PDB: 6FEW) have been performed to assess their effectiveness. nih.gov The analysis of the ligand-receptor complex helps in ranking the compounds based on their binding energy values. nih.gov In one such study, derivatives with the highest binding energies were identified, suggesting a strong affinity for the target protein. nih.gov

In another study, newly synthesized 3-amine/alkoxy substituted-azaindazoles, which are structurally related to indazoles, were subjected to molecular docking with Murine double minutes-2 (MDM2) receptor-bound p53 and Peripheral Benzodiazepine Receptor (PBR) cancer proteins. jocpr.com The results revealed that these compounds showed a number of binding interactions with the active site amino acids of the PBR receptor protein. jocpr.com

Table 2: Molecular Docking Studies of Indazole Derivatives

| Derivative Class | Protein Target | Key Findings |

|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamides | Renal cancer-related protein (PDB: 6FEW) | Identification of derivatives with the highest binding energies. nih.gov |

The therapeutic effects of indazole derivatives are often a result of their ability to modulate specific cell signaling pathways. A significant pathway that has been identified is the PI3K/AKT/mTOR pathway, which is crucial in regulating the cell cycle and is often overactive in cancer, leading to reduced apoptosis and increased proliferation. wikipedia.orgnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway. nih.gov One of the compounds, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibited proliferation by affecting DNA synthesis and induced G2/M cell cycle arrest and apoptosis. nih.gov

Another relevant pathway is the p53/MDM2 pathway. The p53 protein plays a vital role in cell cycle arrest, DNA repair, and apoptosis. nih.gov The MDM2 protein can bind to p53 and inhibit its transcriptional activity. nih.gov Some 1H-indazole-3-amine derivatives have been found to potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner, leading to apoptosis and cell cycle arrest. nih.gov

The interaction of drug molecules with membrane transporters like P-glycoprotein (P-gp) is a critical factor in their absorption, distribution, metabolism, and excretion (ADME). samipubco.com P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, removing xenobiotics from cells, which can lead to multidrug resistance in cancer. samipubco.comnih.gov

The indazole scaffold has been identified as a privileged structure for interacting with membrane transporters. samipubco.com In one study, 65 distinct indazole derivatives were synthesized and evaluated for their activity against 17 different solute carrier (SLC) and ABC transporters. uni-augsburg.de The study found that ten of these compounds showed activity against transporters associated with neurodegeneration (ABCA1), metabolic reprogramming (MCT4), and cancer multidrug resistance (ABCC10). uni-augsburg.de

Molecular docking experiments have also revealed conserved binding motifs for indazole derivatives across various transporters, including MCTs, organic anion transporting polypeptides (OATPs), organic cation transporters (OCTs), and ABC transporters. uni-augsburg.de These findings suggest that indazole derivatives, potentially including those of this compound, could be modulators of these transport proteins. uni-augsburg.de

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Potency and Selectivity

The biological activity of indazole derivatives can be finely tuned by the strategic placement of various substituents on the indazole core. Understanding the impact of these modifications is crucial for the rational design of new and improved therapeutic agents.

Role of Methyl Group at the 7-Position

The methyl group at the 7-position of the indazole ring can significantly influence the compound's inhibitory effects. For instance, in a series of 7-substituted-indazoles evaluated as nitric oxide synthase (NOS) inhibitors, the nature of the substituent at the 7-position was found to be critical. While 7-nitro-1H-indazole is a known potent inhibitor, the introduction of a 7-carbonitrile group resulted in a compound with comparable potency. nih.gov In contrast, a 7-carboxamide derivative was less potent but exhibited surprising selectivity for neuronal NOS. nih.gov Further substitution at other positions, in conjunction with the 7-substituent, can lead to enhanced inhibitory effects. For example, adding a bromine atom at the C-3 position of 1H-indazole-7-carbonitrile increased its inhibitory activity tenfold. nih.gov

Influence of Amine Position (e.g., 4-amine vs 5-amine)

The position of the amine group on the indazole ring is a key determinant of a compound's biological activity and selectivity. While direct SAR data for 7-Methyl-1H-indazol-4-amine versus a 5-amine analogue is not extensively detailed in the provided results, the general principles of substituent placement on the indazole ring suggest that this positional isomerism would have a profound impact. The electronic and steric environment of the amine group, which is crucial for interactions with biological targets, would be significantly different between the 4- and 5-positions. This difference in local environment can affect binding affinity, selectivity, and metabolic stability. For instance, the accessibility of the amine for hydrogen bonding or other interactions with a target protein would be altered, potentially leading to different pharmacological profiles.

Effects of Functional Groups at C-3, C-4, C-5, C-6, and N-1 Positions

The modification of functional groups at various positions on the indazole ring is a common strategy to optimize the pharmacological properties of these compounds.

C-3 Position: The introduction of substituents at the C-3 position has been shown to be a critical factor in modulating the activity of indazole derivatives. For example, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov In another study, introducing a methyl group at the C-3 position of an azaindazole ring led to a six-fold increase in potency against Pim kinases. nih.gov The nature of the substituent at C-3 can also influence the reaction pathways, as seen in the synthesis of 3-substituted indazoles from arynes and N-tosylhydrazones. acs.org

C-5 Position: Aromatic ring substitution at the C-5 position has gained increasing attention for discovering highly active and selective inhibitors. researchgate.netnih.gov The introduction of different substituted aromatic groups at this position via Suzuki coupling allows for the exploration of various interactions with kinases, potentially increasing activity. nih.gov For example, in a series of mercapto-derived target compounds, the substituent on the benzene (B151609) ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity against Hep-G2 cells. nih.gov Specifically, a 3,5-difluoro substituent showed the highest activity, highlighting the importance of the interposition of fluorine for antitumor activity. nih.gov

C-6 Position: The introduction of aryl groups at the C-6 position of the indazole core has been found to be crucial for the inhibitory activities of certain derivatives. nih.gov In the context of hepcidin (B1576463) production inhibitors, optimization of substituents at the C-3 and C-6 positions led to the discovery of a potent inhibitor. nih.gov

N-1 Position: The N-1 position of the indazole ring is frequently a site for substitution to modulate the compound's properties. In a study of HIF-1 inhibitors, it was found that among the R1 functional groups, heterocyclic substitution was the most effective. nih.gov Furthermore, the best substitution position on an aromatic ring attached to N-1 was the ortho position with a fluoro substituent. nih.gov Regioselective protection and subsequent reactions at the N-1 position are important synthetic strategies. figshare.comresearchgate.net The choice of protecting group and its position (N-1 versus N-2) can influence the outcome of subsequent reactions. researchgate.net Generally, thermodynamic conditions favor N-1 protection. figshare.comresearchgate.net

| Position | Substituent Effect | Example | Reference |

| C-3 | Introduction of a methyl group increased potency against Pim kinases. | 3-methyl-azaindazole | nih.gov |

| C-5 | Aromatic ring substitution, particularly with fluorine, enhanced antitumor activity. | 3,5-difluoro-substituted phenyl at C-5 | nih.gov |

| C-6 | Aryl groups at this position were crucial for inhibitory activities. | 3,6-disubstituted indazoles | nih.govnih.gov |

| N-1 | Heterocyclic substitution, especially with an ortho-fluoro aromatic ring, was most effective for HIF-1 inhibition. | 1-substituted indazoles | nih.gov |

Importance of Linker Substructures and Stereochemistry

Stereochemistry also plays a vital role in the biological activity of indazole derivatives. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with a chiral biological target. For example, in the design of certain inhibitors, the stereochemistry of substituents can be the difference between a highly active compound and an inactive one. dundee.ac.uk The cis/trans isomerism of a linker, for instance, can lead to significant differences in biological activity. dundee.ac.uk

Rational Design Principles for Optimized Derivatives

The development of optimized indazole derivatives relies on a deep understanding of their SAR and SPR. Rational design principles, such as scaffold hopping and bioisosteric replacements, are employed to systematically modify the lead compounds and improve their therapeutic potential.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features necessary for biological activity. rsc.orgniper.gov.innih.govresearchgate.net This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. niper.gov.in For example, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org

Fragment-Based Drug Design Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening collections of low molecular weight molecules (typically <250 Da) to identify fragments that bind to a biological target. nih.gov These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into more potent, drug-like molecules. The efficiency of a fragment's binding is often assessed by metrics such as Ligand Efficiency (LE), which normalizes binding affinity by the number of heavy atoms.

The aminoindazole scaffold, a core component of this compound, has been successfully employed in FBDD campaigns. For instance, in the discovery of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a kinase-biased fragment library was screened, leading to the identification of an aminoindazole fragment as a key hit. nih.gov This fragment demonstrated efficient binding and provided a clear vector for elaboration.

A key challenge in FBDD is the synthetic elaboration of the initial fragment hits in three dimensions to enhance interactions with the target protein. rsc.org Modular synthetic platforms are being developed to facilitate the rapid and systematic functionalization of fragment cores. acs.org For a fragment like this compound, this would involve developing robust chemical reactions to introduce diverse substituents at various positions of the indazole ring and the amine group, allowing for the exploration of the surrounding chemical space of the protein's binding site.

Structure-Guided Medicinal Chemistry Strategies

Structure-guided medicinal chemistry relies on the three-dimensional structural information of a ligand-target complex, typically obtained through X-ray crystallography or NMR spectroscopy, to design more potent and selective inhibitors. This iterative process of structural determination and chemical synthesis allows for the rational modification of a lead compound to optimize its interactions with the binding site.

For the indazole class of compounds, to which this compound belongs, structure-guided design has been instrumental. In the development of PDK1 inhibitors, crystallography revealed the binding mode of the initial aminoindazole fragment hit. nih.gov This structural information guided the subsequent screening of related lead-like molecules, leading to the discovery of a potent aminopyrimidine-aminoindazole inhibitor. The crystal structure elucidated key hydrogen bonding interactions between the aminopyrimidine ring and the kinase hinge region, providing a clear rationale for the observed potency. nih.gov

Similarly, in the design of inhibitors for leukocyte-specific protein tyrosine kinase (Lck), molecular docking was used to determine the bioactive conformation of N-4-pyrimidinyl-1H-indazol-4-amines at the ATP binding site. nih.gov This structural insight was then used to build and refine a 3D-QSAR model, which in turn guided the design of more potent inhibitors by identifying regions of the molecule where steric bulk was favored or disfavored. nih.gov

The application of structure-guided strategies to this compound would involve obtaining its co-crystal structure with a target of interest. This would reveal the precise orientation of the methyl group and the amine, highlighting which vectors are available for synthetic modification to improve binding affinity and selectivity. For example, the methyl group at the 7-position could be interacting with a specific hydrophobic pocket, and its size or lipophilicity could be fine-tuned. The amine at the 4-position could be a key hydrogen bond donor or acceptor, and its substitution pattern could be optimized to enhance these interactions or to explore new ones.

Correlation between Molecular Structure and Biological Profile

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are valuable tools in drug design for predicting the activity of novel compounds and for providing insights into the structural features that are important for bioactivity.

A notable example of QSAR modeling for a closely related series of compounds is the 3D-QSAR study performed on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck). nih.gov In this study, a Comparative Molecular Field Analysis (CoMFA) was conducted on a dataset of 42 molecules. The resulting CoMFA model was robust, with a cross-validated r² (q²) of 0.603 and a conventional r² of 0.983, indicating good internal predictive ability. The model's external predictive power was also high, with a predictive r² of 0.921 for a test set of 10 molecules. nih.gov

The CoMFA contour maps generated from this study provided valuable insights into the structure-activity relationships:

Steric Fields: The analysis revealed specific regions where bulky substituents would enhance biological activity and other areas where they would be detrimental.

Electrostatic Fields: The maps highlighted areas where electropositive or electronegative groups would be favorable, guiding the placement of atoms with specific partial charges to improve interactions with the Lck active site. nih.gov

While a specific QSAR model for this compound itself has not been reported, the principles from the study on N-4-pyrimidinyl-1H-indazol-4-amines are highly applicable. A QSAR model for a series of this compound derivatives would involve synthesizing a library of analogs with variations at different positions of the indazole ring and the amine group. The biological activity of these compounds would then be measured, and various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model would be invaluable for prioritizing the synthesis of new, potentially more potent, analogs.

More broadly, QSAR models have been developed for other indazole-containing compounds to explore their inhibitory mechanisms against various targets, such as S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) involved in bacterial quorum sensing. nih.gov These studies identify key molecular descriptors that are crucial for the biological activity of the indazole scaffold.

Ligand-Based Drug Design Considerations

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that bind to the target to infer a pharmacophore model, which represents the essential steric and electronic features required for binding.

For this compound, several ligand-based design strategies could be considered. The indazole core is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs and clinical candidates with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. nih.govmdpi.com

Furthermore, the structure-activity relationships (SAR) of related compounds provide valuable information for ligand-based design. For example, in a series of aminoindazole PDK1 inhibitors, systematic modifications of the aminopyrimidine ring attached to the aminoindazole core led to significant changes in potency, highlighting the importance of specific nitrogen atoms and the amino group for hydrogen bonding interactions. nih.gov This type of SAR data can be used to build a pharmacophore model even without a crystal structure of the target.

The table below summarizes the inhibitory activity of some aminopyrimidine-aminoindazole analogs against PDK1, illustrating the impact of small structural changes.

| Compound | Modification from Lead Compound 19 | PDK1 IC₅₀ (μM) |

| 20 | Replacement of the amino group of the pyrimidine (B1678525) | 2.67 |

| 21 | Replacement of the pyrimidine ring nitrogen involved in H-bonding with T222 | 7.28 |

| 22 | Replacement of the pyrimidine ring nitrogen interacting with K111 | 13.6 |

Data sourced from a study on aminoindazole PDK1 inhibitors. nih.gov

This data clearly indicates that the nitrogen atoms in the pyrimidine ring and the exocyclic amino group are critical for potent inhibition. A ligand-based approach for designing new inhibitors based on the this compound scaffold would leverage such SAR data to propose new molecules with optimized pharmacophoric features.

Advanced Preclinical Pharmacological Profiling

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Metabolic Stability (e.g., Oxidative Stability, Microsomal Stability)